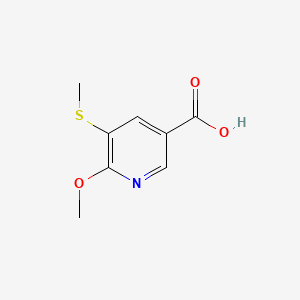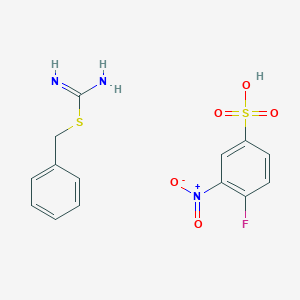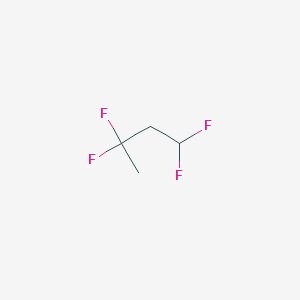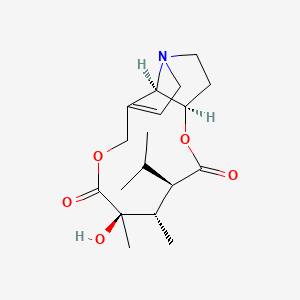
Incanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Incanine is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its complex molecular structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Incanine involves multiple steps, typically starting with the preparation of its core structure through a series of organic reactions. Common synthetic routes include nucleophilic substitution, reductive amination, and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory methods, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors are employed to produce large quantities of this compound. Quality control measures, including chromatography and spectroscopy, are essential to maintain the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Incanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert this compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Incanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of Incanine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the molecular structure of this compound.
Comparaison Avec Des Composés Similaires
Incanine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other heterocyclic compounds and analogs with similar functional groups.
Uniqueness: this compound’s unique reactivity and potential biological activity set it apart from other compounds
Propriétés
Numéro CAS |
480-77-3 |
|---|---|
Formule moléculaire |
C18H27NO5 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
(1R,4R,5S,6R,16R)-6-hydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C18H27NO5/c1-10(2)14-11(3)18(4,22)17(21)23-9-12-5-7-19-8-6-13(15(12)19)24-16(14)20/h5,10-11,13-15,22H,6-9H2,1-4H3/t11-,13+,14+,15+,18+/m0/s1 |
Clé InChI |
DSYFCKQYQRJSLW-BBYLVHEZSA-N |
SMILES isomérique |
C[C@H]1[C@H](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O)C(C)C |
SMILES canonique |
CC1C(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[2,3-c]furan](/img/structure/B14757053.png)
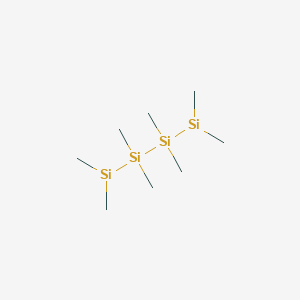
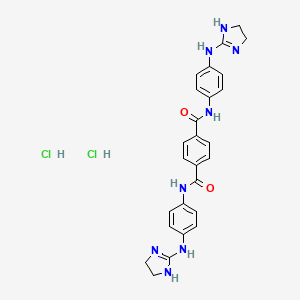
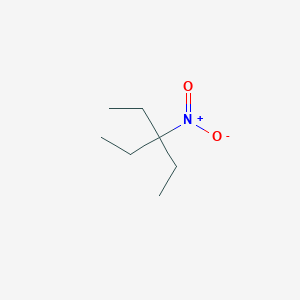
![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14757063.png)


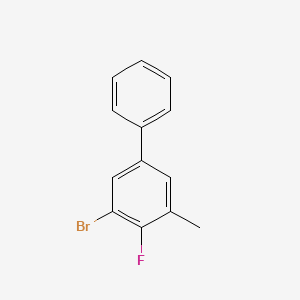
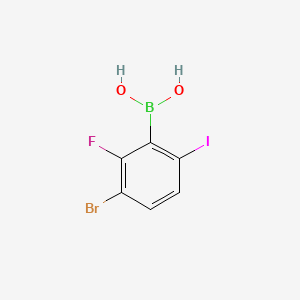
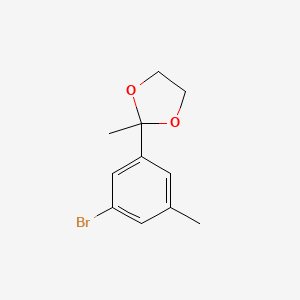
![N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide](/img/structure/B14757120.png)
